molecular formula C21H20N4O3S B11655840 N-phenyl-N-(4-{[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]carbonyl}benzyl)methanesulfonamide

N-phenyl-N-(4-{[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]carbonyl}benzyl)methanesulfonamide

Cat. No.: B11655840
M. Wt: 408.5 g/mol
InChI Key: BBUKAHMQFQCQBD-HZHRSRAPSA-N
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Description

N-phenyl-N-(4-{[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]carbonyl}benzyl)methanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a methanesulfonamide group, a hydrazone linkage, and a pyridine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-(4-{[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]carbonyl}benzyl)methanesulfonamide typically involves a multi-step process:

    Formation of the Hydrazone Linkage: The initial step involves the condensation of 4-pyridinecarboxaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Coupling with Benzylamine: The hydrazone intermediate is then reacted with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired hydrazone derivative.

    Introduction of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced by reacting the hydrazone derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and alternative solvents or catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of N-phenyl-N-(4-{[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]carbonyl}benzyl)methanesulfonamide oxides.

    Reduction: Formation of this compound hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound’s properties are leveraged in the development of advanced materials, such as polymers and coatings, where its stability and reactivity are beneficial.

Mechanism of Action

The mechanism by which N-phenyl-N-(4-{[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]carbonyl}benzyl)methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-(4-{[(2E)-2-(benzylidene)hydrazinyl]carbonyl}benzyl)methanesulfonamide
  • N-phenyl-N-(4-{[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]carbonyl}benzyl)methanesulfonamide

Uniqueness

Compared to similar compounds, N-phenyl-N-(4-{[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]carbonyl}benzyl)methanesulfonamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards certain molecular targets. This structural uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

4-[(N-methylsulfonylanilino)methyl]-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

InChI

InChI=1S/C21H20N4O3S/c1-29(27,28)25(20-5-3-2-4-6-20)16-18-7-9-19(10-8-18)21(26)24-23-15-17-11-13-22-14-12-17/h2-15H,16H2,1H3,(H,24,26)/b23-15+

InChI Key

BBUKAHMQFQCQBD-HZHRSRAPSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=NC=C2)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=CC2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

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